Cas no 403716-64-3 (Methyl 2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetate)

Methyl 2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetate is a heterocyclic compound featuring a thienopyrimidinone core with a methyl acetate substituent. This structure imparts reactivity suitable for further functionalization, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The presence of the 5,6-dimethyl groups enhances steric and electronic properties, influencing binding affinity in target applications. The ester moiety provides versatility for hydrolysis or coupling reactions. Its crystalline form ensures stability and ease of handling. This compound is particularly useful in the development of bioactive molecules due to its balanced lipophilicity and potential for derivatization. High purity grades are available for research and industrial-scale applications.
Methyl 2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetate structure
403716-64-3 structure
Product name:Methyl 2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetate
CAS No:403716-64-3
MF:C11H12N2O3S
Molecular Weight:252.289581298828
CID:5058837

Methyl 2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetate 化学的及び物理的性質

名前と識別子

    • Methyl 2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetate
    • インチ: 1S/C11H12N2O3S/c1-6-7(2)17-10-9(6)11(15)13(5-12-10)4-8(14)16-3/h5H,4H2,1-3H3
    • InChIKey: DGVNQJDBEYVYHF-UHFFFAOYSA-N
    • SMILES: S1C(C)=C(C)C2C(N(C=NC1=2)CC(=O)OC)=O

計算された属性

  • 水素結合ドナー数: 0
  • 氢键受体数量: 5
  • 重原子数量: 17
  • 回転可能化学結合数: 3
  • 複雑さ: 372
  • トポロジー分子極性表面積: 87.2
  • XLogP3: 1.6

Methyl 2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Chemenu
CM287953-10g
Methyl 2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetate
403716-64-3 97%
10g
$1127 2021-08-18
Chemenu
CM287953-5g
Methyl 2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetate
403716-64-3 97%
5g
$823 2021-08-18
Chemenu
CM287953-10g
Methyl 2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetate
403716-64-3 97%
10g
$*** 2023-03-30
Chemenu
CM287953-5g
Methyl 2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetate
403716-64-3 97%
5g
$*** 2023-03-30
Chemenu
CM287953-1g
Methyl 2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetate
403716-64-3 97%
1g
$313 2021-08-18
Chemenu
CM287953-1g
Methyl 2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetate
403716-64-3 97%
1g
$*** 2023-03-30

Methyl 2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetate 関連文献

Methyl 2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetateに関する追加情報

Methyl 2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetate (CAS No. 403716-64-3): An Overview

Methyl 2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetate (CAS No. 403716-64-3) is a compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of thienopyrimidines, which are known for their diverse pharmacological properties, including antiviral, anticancer, and anti-inflammatory effects.

The structure of Methyl 2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetate is characterized by a thienopyrimidine core with methyl substitutions at the 5 and 6 positions and an acetate ester group attached to the 2-position. This specific arrangement of functional groups contributes to its high chemical stability and solubility, making it an attractive candidate for various pharmaceutical applications.

Recent studies have highlighted the potential of Methyl 2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetate in the treatment of various diseases. For instance, a study published in the Journal of Medicinal Chemistry in 2021 reported that this compound exhibited potent antiviral activity against several RNA viruses, including influenza and coronaviruses. The researchers found that the compound effectively inhibited viral replication by interfering with key viral enzymes, thereby reducing viral load and mitigating disease severity.

In addition to its antiviral properties, Methyl 2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetate has shown promise in cancer research. A preclinical study conducted by a team of researchers at the National Cancer Institute demonstrated that the compound selectively induced apoptosis in various cancer cell lines while sparing normal cells. The mechanism of action was attributed to its ability to disrupt cellular signaling pathways involved in cell proliferation and survival.

The anti-inflammatory effects of Methyl 2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetate have also been investigated. A study published in the Journal of Inflammation Research in 2020 reported that the compound significantly reduced inflammation in animal models of inflammatory diseases such as arthritis and colitis. The researchers found that it inhibited the production of pro-inflammatory cytokines and chemokines by modulating the activity of nuclear factor-kappa B (NF-κB), a key regulator of inflammation.

The pharmacokinetic properties of Methyl 2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetate have been extensively studied to optimize its therapeutic potential. Preclinical data indicate that the compound has favorable oral bioavailability and a long half-life, which are desirable attributes for a drug candidate. Additionally, it has been shown to exhibit low toxicity in both in vitro and in vivo models, further supporting its safety profile.

Despite these promising findings, further research is needed to fully elucidate the mechanisms underlying the biological activities of Methyl 2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetate. Ongoing clinical trials are currently evaluating its efficacy and safety in human subjects for various indications. These trials will provide valuable insights into its therapeutic potential and help guide future drug development efforts.

In conclusion, Methyl 2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetate (CAS No. 403716-64-3) is a promising compound with a wide range of potential applications in medicine. Its unique structural features and diverse biological activities make it an exciting area of research for scientists and clinicians alike. As more data become available from ongoing studies and clinical trials, it is likely that this compound will play an increasingly important role in the development of new therapeutic strategies for various diseases.

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